molecular formula C8H15N3O B3302126 2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine CAS No. 915702-27-1

2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine

Cat. No.: B3302126
CAS No.: 915702-27-1
M. Wt: 169.22 g/mol
InChI Key: KHDOXPYPDQYYMF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 1,2,4-Oxadiazole (B8745197) Research

The journey of the 1,2,4-oxadiazole heterocycle began in 1884 with its first synthesis by Tiemann and Krüger, who initially referred to it as "azoxime". encyclopedia.pubnih.gov For nearly eight decades following its discovery, the compound remained a subject of occasional academic curiosity. psu.edu A surge in interest occurred in the 1960s when its tendency to undergo photochemical rearrangements into other heterocyclic systems was observed. nih.govpsu.edu

The exploration of the biological activities of 1,2,4-oxadiazole derivatives commenced in the early 1940s. nih.gov This line of inquiry led to the introduction of Oxolamine in the 1960s, the first commercial drug featuring the 1,2,4-oxadiazole ring, which was marketed as a cough suppressant. nih.govchim.it Over the last four decades, research into this heterocycle has expanded dramatically, driven by its potential in medicinal chemistry and materials science. encyclopedia.pubpsu.edu The number of publications related to 1,2,4-oxadiazoles has seen a significant increase, particularly in the last fifteen years, indicating a renewed and growing interest in its applications. nih.gov

Importance of the 1,2,4-Oxadiazole Heterocycle in Chemical Biology and Materials Science

The 1,2,4-oxadiazole ring is a valuable scaffold in chemical biology, largely because it serves as a bioisostere for ester and amide groups. researchgate.netresearchgate.net This means it can mimic the spatial arrangement and electronic properties of these functional groups while offering greater stability against hydrolysis, which can improve the pharmacokinetic profile of drug candidates. lew.ro This bioisosteric equivalence has made the 1,2,4-oxadiazole nucleus a key component in drug design and discovery. researchgate.netnih.gov

In the realm of materials science, 1,2,4-oxadiazole derivatives have shown promise in several advanced applications. Their inherent chemical and thermal stability, coupled with properties like high photoluminescence quantum yield, makes them suitable for various materials. nih.gov They have been incorporated into liquid crystals and are utilized as electron transport layers in the development of organic light-emitting devices (OLEDs). tandfonline.com Furthermore, certain combinations of 1,2,4-oxadiazole and 1,2,5-oxadiazole moieties have been investigated for the creation of high-performance energetic materials. bit.edu.cn

Overview of Academic Research on 1,2,4-Oxadiazole Derivatives

Academic research on 1,2,4-oxadiazole derivatives is extensive, with studies reporting a wide spectrum of biological activities. tandfonline.com The favorable physical, chemical, and pharmacokinetic properties of these compounds significantly enhance their pharmacological potential. tandfonline.com The heterocycle has been incorporated into molecules designed to act as anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, and antidepressant agents. encyclopedia.pubnih.gov

Recent research continues to uncover new therapeutic potentials. For instance, studies published between 2018 and 2024 have highlighted the efficacy of these derivatives in anticancer, antimicrobial, antidiabetic, and neuroprotective applications. researchgate.net The diverse biological roles of 1,2,4-oxadiazole derivatives ensure they remain a significant focus in the ongoing quest for novel therapeutic agents. researchgate.net

Pharmacological ActivityReference
Anticancer encyclopedia.pubnih.govtandfonline.com
Anti-inflammatory encyclopedia.pubnih.govtandfonline.com
Antimicrobial / Antibacterial encyclopedia.pubchim.itresearchgate.net
Antiviral encyclopedia.pubnih.gov
Antifungal encyclopedia.pubtandfonline.com
Anticonvulsant encyclopedia.pubnih.gov
Antidepressant encyclopedia.pubnih.gov
Anti-Alzheimer encyclopedia.pubnih.gov
Antitubercular nih.govtandfonline.com
Antidiabetic researchgate.nettandfonline.com
Neuroprotective researchgate.net

Scope of the Academic Research Focus on 2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine and Related Analogs

The specific compound, this compound, is an example of a disubstituted 1,2,4-oxadiazole derivative. One substituent is a tert-butyl group at the 5-position, and the other is an ethanamine group at the 3-position. While extensive, peer-reviewed academic studies focusing solely on this specific molecule are not widely documented in prominent literature, its chemical properties and the research conducted on its structural analogs provide insight into its potential areas of scientific interest.

The hydrochloride salt of this compound is available for laboratory use. cymitquimica.com Its chemical structure combines the stable 1,2,4-oxadiazole core with a bulky, lipophilic tert-butyl group and a flexible, basic ethanamine side chain. This combination of features is common in molecules designed for biological screening.

Research on analogous structures highlights the significance of the substituents. The tert-butyl group is a common feature in medicinal chemistry, often used to enhance metabolic stability or to provide steric bulk that can influence binding to biological targets. For example, research into other tert-butyl-substituted oxadiazoles (B1248032) and related heterocycles has been conducted in the context of developing new antibiotics and antioxidants. lew.ronih.govnih.gov The ethanamine side chain provides a primary amine, a common functional group for forming salts to improve solubility or for interacting with biological receptors through hydrogen bonding or ionic interactions.

PropertyValueReference
Compound Name2-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride cymitquimica.comchemicalbook.com
CAS Number1244059-96-8 cymitquimica.comchemicalbook.com
Molecular Weight205.69 g/mol cymitquimica.com
Molecular FormulaC9H18ClN3ONot explicitly in search results, derived from name

The academic focus on this compound and its close analogs would likely fall within the broader screening programs for the biological activities listed in the previous section, leveraging the established importance of the 1,2,4-oxadiazole scaffold in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-8(2,3)7-10-6(4-5-9)11-12-7/h4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDOXPYPDQYYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Investigations of 1,2,4 Oxadiazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. kfupm.edu.saresearchgate.net It is an effective tool for analyzing the ground and excited state properties of complex molecules like 1,2,4-oxadiazole (B8745197) derivatives. kfupm.edu.sa DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it computationally efficient for a wide range of systems.

Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kfupm.edu.samdpi.com The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's chemical reactivity and stability. mdpi.com A smaller energy gap generally implies higher reactivity. These calculations can also determine other electronic descriptors such as ionization potential, electron affinity, and dipole moment, which are crucial for understanding intermolecular interactions. mdpi.com

Table 1: Key Electronic Properties Calculated via DFT for Oxadiazole Systems

Property Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons.
Energy Gap (LUMO-HOMO) The difference in energy between the LUMO and HOMO. Indicates chemical reactivity and stability.
Dipole Moment A measure of the polarity of the molecule. mdpi.com Influences solubility and intermolecular interactions.
Ionization Potential The energy required to remove an electron. mdpi.com A measure of the molecule's reactivity.

| Polar Surface Area (PSA) | The surface sum over all polar atoms. mdpi.com | Predicts drug transport properties. |

This table is interactive. Click on the headers to sort.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the most stable arrangements of atoms in a molecule (conformers) and determining their relative energies.

For flexible molecules containing rotatable bonds, such as the ethanamine side chain in "2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine," numerous conformations are possible. DFT calculations are employed to optimize the geometry of various potential conformers and calculate their corresponding energies. rsc.org The resulting energetic profile, often visualized as a potential energy surface, reveals the lowest-energy conformers (global and local minima) and the energy barriers for converting between them.

Structural parameters such as bond lengths, bond angles, and dihedral angles are determined with high accuracy. nih.gov For example, X-ray diffraction studies on 1,3,4-oxadiazole (B1194373) derivatives have been complemented by DFT calculations to investigate molecular planarity and the dihedral angles between different ring systems within the molecule. rsc.org This information is critical for understanding how the molecule will fit into a biological target, such as an enzyme's active site.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend beyond the properties of a single molecule to explore its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. researchgate.netbibliotekanauki.pl This method is instrumental in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. bibliotekanauki.pljournalijar.com

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity. researchgate.net The results provide insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com

Numerous studies have applied molecular docking to 1,2,4- and 1,3,4-oxadiazole derivatives to predict their binding to various targets. For instance, derivatives have been docked into the active sites of enzymes like Leishmania infantum CYP51, VEGFR2, and cholinesterases to rationalize their biological activities. mdpi.commdpi.comnih.gov The docking scores and predicted interactions, such as hydrogen bonds with specific amino acid residues like Asp1044 and Lys866 in VEGFR, help explain the structure-activity relationships within a series of compounds. nih.gov

Table 2: Examples of Molecular Docking Studies on Oxadiazole Derivatives

Oxadiazole Derivative Type Protein Target Key Predicted Interactions
1,2,4-Oxadiazole derivatives Leishmania infantum CYP51 Hydrophobic contacts; Hydrogen bonds with Tyr74 and Met329. mdpi.com
1,3,4-Oxadiazole derivatives VEGFR2 Hydrogen bonds with Asp1046; Pi-anion interaction with Glu885. mdpi.com
1,2,4-Oxadiazole linked 5-fluorouracil VEGFR Hydrogen bonds with Asp1044 and Lys866. nih.gov
1,3,4-Oxadiazole derivatives Factor Xa Hydrogen bonds with Arg25 and Leu123; Hydrophobic contacts. mdpi.com

This table is interactive. Users can filter by derivative type or protein target.

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the motion of atoms over time by applying Newton's classical equation of motion, providing insights into the stability of the protein-ligand complex and the flexibility of both the ligand and the receptor. mdpi.compensoft.net

By simulating the complex in a realistic environment (e.g., in a water box with ions), MD can confirm the stability of the binding pose predicted by docking. mdpi.comtandfonline.com Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein or ligand from its initial position over time. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand remains stably bound. tandfonline.com

MD simulations on 1,2,4-oxadiazole derivatives bound to targets like the Leishmania infantum CYP51 enzyme have been used to assess the stability of the complex and analyze per-residue interaction energies, revealing which amino acids contribute most significantly to the binding. mdpi.com These simulations are crucial for validating docking results and gaining a deeper understanding of the conformational changes that may occur upon ligand binding. dtu.dk

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org The fundamental principle is that the structural properties of a molecule, such as its physicochemical properties or theoretical molecular descriptors, determine its activity. wikipedia.org

In a QSAR study, a set of molecules with known activities is used to build a regression or classification model. This model can then be used to predict the activity of new, untested compounds. wikipedia.org For 1,2,4-oxadiazole derivatives, QSAR studies have been performed to understand the structural requirements for various biological activities, including S1P1 agonism and sortase A inhibition. nih.govtsijournals.com

The process involves calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors can be electronic (e.g., from DFT), steric, or topological. Statistical methods are then used to develop a model that best correlates a subset of these descriptors with the observed activity. A 2D-QSAR study on S1P1 agonists, for instance, identified descriptors related to atomic van der Waals volumes, masses, and polarizabilities as being important for activity. tsijournals.com Similarly, a 3D-QSAR study on sortase A inhibitors provided insights into the critical features needed for designing more potent inhibitors. nih.gov These models serve as valuable guidelines for the rational design and optimization of new 1,2,4-oxadiazole-based therapeutic agents. tsijournals.comnih.gov

Table 3: Common Descriptors Used in QSAR Models for Oxadiazoles (B1248032)

Descriptor Type Example Descriptor Information Encoded
Electronic Ionization Potential (IP) Energy needed to remove an electron. mdpi.com
Topological Moran Autocorrelation (MATS) Correlation of atomic properties at different distances. tsijournals.com
Physicochemical logP (o/w) Octanol-water partition coefficient, a measure of lipophilicity. nih.gov
Structural Bromine Count (BC) The number of bromine atoms in the molecule. mdpi.com

| Geometric | Polar Surface Area (PSA) | Sum of surfaces of polar atoms. mdpi.com |

This table is interactive and provides examples of descriptors used in QSAR studies.

Table of Mentioned Compounds

Compound Name
This compound
5-fluorouracil
Afatinib
Ataluren
Carbamazepine
Didanosine (DDI)
Ethosuximide
Furamizole
Nosapidil
Raltegravir
RDX (1,3,5-trinitroperhydro-1,3,5-triazine)

2D and 3D QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. In the context of 1,2,4-oxadiazole systems, both 2D and 3D QSAR studies have been instrumental in predicting the biological potency of various derivatives, particularly as antibacterial and anticancer agents. iaea.orgresearchgate.net

3D-QSAR studies, in particular, provide a more detailed understanding of the steric and electronic requirements for biological activity. For a series of 1,2,4-oxadiazole derivatives acting as antibacterial agents, 3D-QSAR models were developed to elucidate the structural features essential for their inhibitory activity against enzymes like Sortase A (SrtA) in Gram-positive bacteria. nih.govnih.gov These models are typically built using a training set of molecules with known activities and then validated using a test set to assess their predictive power. nih.gov The statistical quality of these models is often evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.net For instance, a 3D-QSAR model for 1,2,4-oxadiazole-based Sortase A inhibitors showed a q² of 0.6319 and an r² of 0.9235, indicating a robust and predictive model. nih.govresearchgate.net

The insights gained from these models are invaluable for the rational design of new, more potent 1,2,4-oxadiazole derivatives. By identifying the key molecular fields (steric, electrostatic, hydrophobic) that influence activity, chemists can strategically modify the lead structures to enhance their therapeutic potential. conicet.gov.ar

QSAR Model Parameters for 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors
Statistical Parameter Value
Cross-validation (pred_r²) 0.5479
Validation (q²) 0.6319
F-value 179.0
0.9235
Data from a study on 120 analogues of 1,2,4-oxadiazoles.

CoMFA and CoMSIA Approaches

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that provide detailed insights into the steric, electrostatic, and other physicochemical properties required for biological activity. researchgate.netnih.gov These methods have been successfully applied to various series of 1,2,4-oxadiazole derivatives to guide lead optimization. iaea.orgconicet.gov.ar

In a typical CoMFA/CoMSIA study, a set of structurally aligned molecules is placed in a 3D grid. The steric and electrostatic interaction energies are then calculated at each grid point, creating a molecular field. conicet.gov.ar These field values are then correlated with the biological activities of the compounds using partial least squares (PLS) analysis. nih.gov The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. conicet.gov.ar

For a series of 1,2,4-oxadiazole antibacterials, CoMFA and CoMSIA models were constructed to understand their structure-activity relationships. conicet.gov.arnih.gov The CoMFA model, for instance, yielded a q² of 0.70 and an r² of 0.85, indicating good predictive ability. nih.gov The resulting contour maps identified favored and disfavored regions for steric and electrostatic properties, providing a roadmap for the design of new analogues with enhanced antibacterial potency. conicet.gov.arnih.gov

CoMSIA extends the CoMFA methodology by incorporating additional molecular fields, such as hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.gov In the study of 1,2,4-oxadiazole antibacterials, the CoMSIA model also showed good statistical results (q² = 0.66, r² = 0.90), complementing the findings of the CoMFA analysis. nih.gov

| Statistical Results of CoMFA and CoMSIA for 1,2,4-Oxadiazole Antibacterials | | | :--- | :--- | | Model | | | Predictive r² | | CoMFA | 0.70 | 0.85 | 0.77 | | CoMSIA | 0.66 | 0.90 | 0.58 | | Based on a study of 102 members of the 1,2,4-oxadiazole class. | |

Photochemical Isomerization Mechanisms and Computational Pathways

The photochemical behavior of the 1,2,4-oxadiazole ring system has been a subject of theoretical investigation to understand its stability and reactivity upon exposure to light. Computational studies have been employed to elucidate the mechanisms of photochemical isomerization reactions of the 1,2,4-oxadiazole core. nih.gov

Theoretical investigations using methods like the complete active space self-consistent field (CASSCF) have explored several potential reaction pathways for the photoisomerization of the parent 1,2,4-oxadiazole. nih.gov Three primary mechanisms have been examined:

Direct Mechanism: This pathway involves a one-step process with no energy barrier, proceeding from the reactant in its ground state to the Franck-Condon region upon photoexcitation, followed by relaxation through a conical intersection to the photoproduct. nih.gov Theoretical findings suggest that this is a preferred route for phototransposition products. nih.gov

Ring Contraction-Ring Expansion Mechanism: This pathway involves the initial contraction of the oxadiazole ring to a three-membered intermediate, followed by expansion to the isomerized product. Some experimental studies on 3-amino-5-aryl-1,2,4-oxadiazoles suggest this route for their photoisomerization to 1,3,4-oxadiazoles. rsc.org

Internal Cyclization-Isomerization Mechanism: This mechanism proceeds through an internal cyclization step to form a bicyclic intermediate, which then rearranges to the final photoisomer.

Computational studies indicate that conical intersections play a critical role in the photorearrangement of 1,2,4-oxadiazoles, providing efficient pathways for the system to transition from an excited electronic state back to the ground state, leading to the formation of photoisomers. nih.gov Another computational study on the photochemical isomerization of 1,2,4-oxadiazole derivatives to 1,2,4-triazoles was performed at the B3LYP/6-311G+(d,p) level of theory. ingentaconnect.com This study suggested that the reaction can proceed through an electron transfer process, leading to the formation of a radical cation that subsequently cyclizes to the product. ingentaconnect.comresearchgate.net

Structure Activity Relationship Sar Studies of 1,2,4 Oxadiazole Derivatives

Strategic Substituent Modifications and Their Influence on Biological Activity

The biological activity of 1,2,4-oxadiazole (B8745197) derivatives can be finely tuned by altering the substituents at various positions of the molecule. These modifications impact the compound's size, shape, electronics, and lipophilicity, which in turn govern its interactions with biological targets.

Impact of the Tert-butyl Group on Molecular Recognition

The tert-butyl group, a bulky and lipophilic moiety, often plays a crucial role in the molecular recognition of drug candidates. Its primary influence stems from its steric bulk, which can provide a key anchoring point within a receptor's binding pocket. This steric hindrance can enforce a specific conformation on the molecule, leading to enhanced selectivity and potency for its intended target.

In the context of 1,2,4-oxadiazole derivatives, the tert-butyl group at the C5 position can significantly impact the compound's interaction with target proteins. For instance, in a series of Farnesoid X Receptor (FXR) antagonists, modifications around the 1,2,4-oxadiazole core were explored, highlighting the importance of substituents in determining potency and selectivity. nih.gov While not directly involving a tert-butyl group, this study underscores the principle that bulky substituents can dictate the binding mode and ultimately the biological outcome. nih.gov The lipophilic nature of the tert-butyl group can also enhance membrane permeability and influence the pharmacokinetic profile of the compound.

Role of the Ethanamine Chain in Modulating Interactions

The ethanamine chain [(CH₂)₂NH₂] attached to the C3 position of the oxadiazole ring introduces a flexible and basic center to the molecule. This feature is critical for forming key interactions with biological targets, particularly through hydrogen bonding and ionic interactions. The primary amine group can act as a hydrogen bond donor, while in its protonated state (NH₃⁺), it can form strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in a receptor's active site.

The length and flexibility of the alkylamine chain are crucial determinants of biological activity. A two-carbon (ethanamine) linker provides a specific spatial arrangement between the oxadiazole core and the basic amine, which may be optimal for bridging interactions between different regions of a binding pocket. Studies on various heterocyclic compounds have consistently shown that the nature and positioning of basic amine groups are critical for receptor affinity and functional activity. researchgate.net

Substituent Effects on the Oxadiazole Ring System

The 1,2,4-oxadiazole ring itself is an electron-deficient system, a property that influences its interactions and metabolic stability. nih.gov The electronic nature of the ring can be modulated by the substituents at the C3 and C5 positions. A quantitative structure-activity relationship (QSAR) study on S1P1 receptor agonists highlighted that the mechanism of action differed between 3-substituted and 5-substituted phenyl-1,2,4-oxadiazoles, indicating that the position of substituents significantly alters the molecular properties and subsequent biological interactions. tsijournals.com

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. scispace.comu-tokyo.ac.jp The 1,2,4-oxadiazole ring is frequently employed as a bioisostere for ester and amide functionalities. researchgate.netresearchgate.net This substitution is advantageous because the oxadiazole ring is generally more resistant to hydrolytic cleavage by esterases and amidases, leading to improved metabolic stability and bioavailability. researchgate.net

The replacement of a central 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole (B1194373), has been shown to result in compounds with higher polarity and reduced metabolic degradation. rsc.org However, this switch can also lead to a significant reduction in binding affinity, as was observed in a series of cannabinoid receptor 2 (CB2) ligands where the 1,3,4-oxadiazole derivatives showed 10- to 50-fold lower affinity than their 1,2,4-oxadiazole counterparts. rsc.org This highlights that while bioisosteric replacement can improve pharmacokinetic properties, it must be carefully balanced against potential losses in target potency. Other heterocycles, such as 1,2,4-triazoles, have also been investigated as potential scaffolds in similar chemical spaces. researchgate.netjapsonline.commdpi.com

Original MoietyBioisosteric ReplacementKey Physicochemical ChangesImpact on Biological ProfileReference
Ester / Amide1,2,4-OxadiazoleIncreased resistance to hydrolysis, altered electronicsEnhanced metabolic stability, maintained or altered potency researchgate.netresearchgate.net
1,2,4-Oxadiazole1,3,4-OxadiazoleIncreased polarity, altered dipole momentReduced metabolic degradation, often reduced target affinity rsc.org
Carboxylic Acid1,2,4-OxadiazoleMasking of acidic proton, increased lipophilicityAltered solubility and pharmacokinetic properties ijpsjournal.com

Ligand Efficiency and Lipophilic Efficiency Analysis in Compound Design

In modern drug discovery, potency alone is not a sufficient metric for a successful drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LipE) are crucial parameters for prioritizing compounds during the lead optimization process.

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a useful metric for assessing the quality of a molecular fragment or lead compound, with higher values indicating a more efficient binder.

Lipophilic Efficiency (LipE) , also known as Ligand Efficiency Index (LEI), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as pIC₅₀ - logP. High LipE values are desirable as they indicate that a compound achieves its potency without excessive lipophilicity, which can lead to problems with solubility, metabolic instability, and off-target toxicity. nih.gov

Systematic comparisons of 1,2,4- and 1,3,4-oxadiazole matched pairs have shown that the 1,3,4-oxadiazole isomers consistently exhibit lower lipophilicity. acs.org This intrinsic difference in charge distribution often translates to more favorable LipE values for the 1,3,4-isomers, alongside better metabolic stability and aqueous solubility. acs.org The analysis of these efficiency metrics is vital for guiding the design of 1,2,4-oxadiazole derivatives, ensuring that increases in potency are achieved efficiently and without introducing undesirable physicochemical properties. scienceopen.comresearchgate.net

Computational SAR Approaches and In Silico Screening

Computational methods are indispensable tools for elucidating SAR and accelerating the discovery of novel bioactive compounds. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide valuable insights into how chemical structures relate to their biological activities. nih.govnih.gov

For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been employed to build predictive models for their activity as inhibitors of targets like Sortase A. nih.gov These models help to identify the key steric and electronic features required for potent inhibition. Molecular docking simulations can predict the binding poses of ligands within a target's active site, revealing specific interactions such as hydrogen bonds and hydrophobic contacts that are crucial for affinity. ijpsjournal.comscienceopen.com For instance, docking studies have been used to guide the design of 1,2,4-oxadiazole-based inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). scienceopen.com

In silico screening of large virtual libraries of 1,2,4-oxadiazole derivatives allows for the rapid identification of potential hits before committing to chemical synthesis. ijpsjournal.comconnectjournals.com This virtual screening approach, combined with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, helps to prioritize candidates with promising biological activity and drug-like properties, streamlining the drug discovery pipeline. researchgate.netconnectjournals.com

Computational MethodApplication for 1,2,4-OxadiazolesKey Insights Gained
3D-QSARModeling antibacterial activityIdentification of essential steric and electronic fields for bioactivity. nih.gov
Molecular DockingPredicting binding to kinase domains (e.g., EGFR, VEGFR2)Elucidation of key binding interactions and orientation in the active site. scienceopen.comnih.gov
Virtual ScreeningSearching libraries for novel inhibitorsRapid identification of potential hit compounds for further testing. ijpsjournal.comnih.gov
ADMET PredictionEvaluating drug-likeness of designed compoundsEarly assessment of pharmacokinetic and toxicity profiles. researchgate.netconnectjournals.com

Mechanistic Biological Investigations and Molecular Interactions of 1,2,4 Oxadiazole Derivatives in in Vitro Models

In Vitro Target Engagement and Mechanism of Action Studies

The 1,2,4-oxadiazole (B8745197) scaffold has been identified as a versatile structural motif for the development of potent enzyme inhibitors. Research has particularly focused on its potential to target critical enzymes involved in viral replication and bacterial cell wall synthesis.

Papain-like Protease (PLpro) Inhibition: The papain-like protease (PLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a key therapeutic target. nih.govnih.gov A series of 1,2,4-oxadiazole derivatives have been designed and synthesized as PLpro inhibitors. nih.gov Structure-activity relationship studies revealed that incorporating oxadiazole and aryl carboxylic acid moieties into the structure of a known inhibitor, GRL0617, enhanced enzymatic inhibition, affinity, and deubiquitination capacity towards PLpro. nih.gov Notably, compounds 13f and 26r demonstrated significant PLpro inhibition with IC₅₀ values of 1.8 µM and 1.0 µM, respectively. nih.gov Another study focused on repositioning the 1,2,4-oxadiazole scaffold to mimic the pharmacophoric features of GRL0617, leading to the identification of 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) , which displayed an IC₅₀ value of 7.197 μM against SARS-CoV-2 PLpro. nih.gov

Table 1: Inhibition of Papain-like Protease (PLpro) by 1,2,4-Oxadiazole Derivatives

Compound Target Enzyme IC₅₀ (µM) Source
13f SARS-CoV-2 PLpro 1.8 nih.gov
26r SARS-CoV-2 PLpro 1.0 nih.gov

| Compound 5 | SARS-CoV-2 PLpro | 7.197 | nih.gov |

Penicillin-binding Proteins (PBP) Inhibition: The 1,2,4-oxadiazole core has also been successfully employed to develop a novel class of non-β-lactam antibiotics that target penicillin-binding proteins (PBPs), particularly PBP2a of methicillin-resistant Staphylococcus aureus (MRSA). acs.org This discovery emerged from in silico screening and represents a significant advancement in combating antibiotic resistance. acs.org These oxadiazole-based inhibitors were found to be bactericidal against Gram-positive bacteria. acs.orgdaneshyari.com Two lead compounds, antibiotic 2 and antibiotic 3 , inhibited recombinant PBP2a with IC₅₀ values of 4 µg/mL and 8 µg/mL, respectively, which correlated well with their minimum inhibitory concentrations (MICs). acs.org The mechanism involves inhibiting the crucial cell-wall biosynthesis pathway, and some derivatives have been shown to resensitize MRSA to β-lactam antibiotics by reducing the expression of genes in the mec operon. mdpi.com

Table 2: Inhibition of Penicillin-Binding Protein 2a (PBP2a) by 1,2,4-Oxadiazole Derivatives

Compound Target Enzyme IC₅₀ (µg/mL) Source
Antibiotic 2 MRSA PBP2a 4 acs.org

| Antibiotic 3 | MRSA PBP2a | 8 | acs.org |

Derivatives of 1,2,4-oxadiazole have been investigated as modulators of nuclear receptors, which are critical in regulating various metabolic pathways.

Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) Modulation: Compounds featuring a 1,2,4-oxadiazole core have been identified as a new chemotype of Farnesoid X Receptor (FXR) antagonists. mdpi.comnih.govnih.gov FXR is a nuclear receptor highly expressed in enterohepatic tissues that regulates bile acid, lipid, and glucose homeostasis. mdpi.comnih.gov A study exploring 3,5-disubstituted oxadiazole derivatives identified potent FXR antagonists, with compounds 3f and 13 displaying IC₅₀ values of 0.58 µM and 0.127 µM, respectively. nih.gov Further research aimed at expanding this class of compounds led to the discovery of nonsteroidal dual modulators of both FXR and the Pregnane X Receptor (PXR). mdpi.comnih.gov Specifically, compounds 5 and 11 , which feature a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core, were identified as the first examples of dual FXR antagonists and PXR agonists. mdpi.comnih.gov In HepG2 liver hepatocellular carcinoma cells, these compounds were shown to modulate genes regulated by both PXR and FXR. mdpi.comnih.gov

Table 3: Modulation of Farnesoid X Receptor (FXR) by 1,2,4-Oxadiazole Derivatives

Compound Target Receptor Activity IC₅₀ (µM) Source
3f Farnesoid X Receptor (FXR) Antagonist 0.58 nih.gov
13 Farnesoid X Receptor (FXR) Antagonist 0.127 nih.gov
Compound 5 Farnesoid X Receptor (FXR) Antagonist - mdpi.comnih.gov
Compound 5 Pregnane X Receptor (PXR) Agonist - mdpi.comnih.gov
Compound 11 Farnesoid X Receptor (FXR) Antagonist - mdpi.comnih.gov

| Compound 11 | Pregnane X Receptor (PXR) | Agonist | - | mdpi.comnih.gov |

Deubiquitination Capacity: In the context of viral enzyme inhibition, 1,2,4-oxadiazole derivatives designed to target the SARS-CoV-2 papain-like protease (PLpro) were also found to modulate the enzyme's deubiquitinating activity. nih.gov PLpro is known to dysregulate the host's immune response by cleaving ubiquitin chains from host proteins. nih.gov The synthesized 1,2,4-oxadiazole compounds demonstrated an enhanced capacity to inhibit this deubiquitination function, which is a critical aspect of their antiviral mechanism. nih.gov

Apoptosis Induction: The 1,2,4-oxadiazole scaffold is a key feature in a new series of apoptosis inducers. nih.gov Studies have shown that certain 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole can potently induce apoptosis in various cancer cell lines. nih.govmdpi.com For instance, one study detailed how a 1,3,4-oxadiazole (B1194373) derivative, OSD , induced apoptosis in HepG2 cells by activating the intrinsic pathway. arabjchem.org This was marked by a significant increase in the expression of the tumor suppressor p53, an upregulation of the pro-apoptotic protein Bax, a downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of caspase-9 and caspase-3. arabjchem.org Other research has identified 1,2,4-oxadiazole hybrids that promote apoptosis through the activation of caspases-3 and -8. tandfonline.com The activation of caspase-3, a key executioner of apoptosis, has been a particular focus, with some 3-Aryl-5-aryl-1,2,4-oxadiazoles identified as novel apoptosis inducers through this mechanism. mdpi.com

In Vitro Cellular Activity against Microbial and Parasitic Organisms

The 1,2,4-oxadiazole class of compounds has demonstrated potent and often bactericidal activity against a range of clinically significant Gram-positive pathogens, including multidrug-resistant strains. nih.govnih.gov

Staphylococcus aureus : A number of 1,2,4-oxadiazole derivatives have been developed with strong activity against S. aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains. nih.govnih.gov In one study, a novel derivative, compound 12 , exhibited a minimum inhibitory concentration (MIC) of 2 µM against an MRSA strain and worked synergistically with oxacillin (B1211168) to restore its efficacy. nih.gov Another class of 1,3,4-oxadiazole compounds showed excellent activity against MRSA strains with MICs as low as 0.25 µg/mL. mdpi.com

Enterococcus faecalis and Enterococcus faecium : The antibacterial spectrum of oxadiazoles (B1248032) extends to enterococci. A lead compound from one series was active against both E. faecalis and multidrug-resistant E. faecium. nih.gov Another study reported a novel 1,2,4-oxadiazole with antibacterial properties against E. faecalis, with a MIC between 1 mM and 5 mM. morressier.com Furthermore, certain 1,3,4-oxadiazole derivatives have been shown to inhibit biofilm formation in E. faecalis by decreasing the expression of the enterococcal surface protein (Esp) gene. researchgate.netsemanticscholar.org

Clostridium difficile : Specific modifications to the 1,2,4-oxadiazole scaffold have been made to target enteric pathogens like Clostridioides difficile. nih.govacs.org One derivative, analogue 26a , featuring a quaternary ammonium (B1175870) group, was designed for low permeability to target the gastrointestinal tract and retained activity against C. difficile. nih.govacs.org A significant discovery was compound 57 , a 1,2,4-oxadiazole that displays highly selective, bactericidal killing of C. difficile with a narrow spectrum of activity, which could minimize disruption to the gut microbiome. nih.govnih.gov

Table 4: In Vitro Antibacterial Activity of Oxadiazole Derivatives Against Gram-Positive Pathogens

Compound/Derivative Target Organism Activity (MIC) Source
Compound 12 Staphylococcus aureus (MRSA) 2 µM nih.gov
LMM6 Staphylococcus aureus 0.97-1.95 µg/mL oup.com
Analogue 26a Enterococcus faecium (MDR) Retained Activity nih.govacs.org
Analogue 26a Clostridioides difficile Retained Activity nih.govacs.org
Compound 57 Clostridioides difficile Highly Selective, Bactericidal nih.govnih.gov

| Compound 4f/4g | Enterococcus faecalis | Inhibits biofilm formation | researchgate.netsemanticscholar.org |

The oxadiazole ring is a privileged structure in the development of new antitubercular agents, with various derivatives showing significant activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. asm.orgsemanticscholar.org

Several series of 3,5-disubstituted-1,2,4-oxadiazole derivatives have been tested against the H37Rv, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. semanticscholar.org In one such study, compound 3a , featuring a para-trifluorophenyl substitution, demonstrated excellent activity against the susceptible H37Rv strain (MIC = 8 µg/ml) and an MDR-MTB strain (MIC = 16 µg/ml). semanticscholar.org Another investigation identified a series of oxadiazoles with conditional activity; these compounds were potent against Mtb when the bacterium was metabolizing butyrate (B1204436) as a carbon source, mimicking the host lung environment, but not glucose. asm.org Other research has identified styryl oxadiazoles, such as compound 4a , which showed high activity against the Mtb H37Ra strain with a 50% inhibitory concentration (IC₅₀) of 0.045 µg/mL. nih.gov A new class of 1,3,4-oxadiazoles was found to target DprE1 (decaprenylphosphoryl-β-d-ribose 2′-oxidase), a well-validated pathway for treating tuberculosis. acs.org

Table 5: In Vitro Antitubercular Activity of Oxadiazole Derivatives

Compound Target Strain Activity (MIC/IC₅₀) Source
Compound 3a M. tuberculosis H37Rv 8 µg/mL semanticscholar.org
Compound 3a M. tuberculosis (MDR) 16 µg/mL semanticscholar.org
Compound 4a M. tuberculosis H37Ra IC₅₀ = 0.045 µg/mL nih.gov

| Compound 43 | M. tuberculosis | 6.3 µg/mL | nih.gov |

Antileishmanial Activity against Leishmania infantum (promastigotes, amastigotes)

Visceral leishmaniasis, caused by protozoan parasites such as Leishmania infantum, remains a significant health concern, and the development of new therapeutic agents is crucial due to limitations of current treatments. The 1,2,4-oxadiazole ring is a recognized pharmacophore that has been incorporated into novel compounds screened for antileishmanial properties.

Studies on a series of novel 1,2,4-oxadiazole derivatives have demonstrated their potential against L. infantum. For instance, one derivative, identified as Ox1, showed promising activity with high selectivity against both the promastigote and amastigote forms of the parasite, while exhibiting lower cytotoxicity towards mammalian cells. nih.gov This compound was found to induce severe morphological damage to the parasite, leading to cell death, and was observed to decrease the mitochondrial membrane potential in promastigotes. nih.gov Molecular docking studies suggested a strong affinity for the L. infantum CYP51 enzyme, indicating a potential mechanism of action. nih.gov Another study highlighted that an N-cyclohexyl-1,2,4-oxadiazole compound was as efficient as the reference drug Amphotericin B against L. infantum promastigotes in vitro. nih.gov

These findings underscore the potential of the 1,2,4-oxadiazole scaffold in the design of new antileishmanial agents. However, specific experimental data on the activity of 2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine against Leishmania infantum is not available in the reviewed literature.

Nematocidal Activity against Plant-Parasitic Nematodes (e.g., Bursaphelenchus xylophilus, Aphelenchoides besseyi, Ditylenchus dipsaci)

Plant-parasitic nematodes cause significant economic losses in agriculture, and the discovery of new, effective nematicides is an ongoing research goal. The 1,2,4-oxadiazole structure has served as a basis for the development of such agents. Tioxazafen, a commercial nematicide, features a 3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole core.

Research into novel 1,2,4-oxadiazole derivatives has revealed significant nematocidal activities. A study involving derivatives with an amide fragment showed that one compound, C3, exhibited potent activity against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus destructor, with LC50 values of 37.2, 36.6, and 43.4 µg/mL, respectively, outperforming tioxazafen. researchgate.net Another series of 1,2,4-oxadiazole derivatives, modified by introducing a haloalkyl group at the 5-position, also displayed remarkable activity against B. xylophilus, A. besseyi, and Ditylenchus dipsaci. mendeley.com Notably, compound A1 from this series demonstrated excellent activity against B. xylophilus with an LC50 value of 2.4 µg/mL. mendeley.com

While these results confirm the utility of the 1,2,4-oxadiazole scaffold for creating potent nematicides, specific data for this compound has not been reported in the available scientific literature.

In Vitro Antiproliferative Activity in Cancer Cell Lines

The search for novel anticancer agents is a cornerstone of medicinal chemistry, and heterocyclic compounds like 1,2,4-oxadiazoles are frequently investigated for their antiproliferative properties.

Various derivatives of 1,2,4-oxadiazole have been synthesized and evaluated against a wide range of human cancer cell lines. For example, a series of ferulic and caffeic acid-based 1,2,4- and 1,3,4-oxadiazole hybrids were tested against glioblastoma (LN229, T98G, U87), ovarian adenocarcinoma (SKOV3), breast cancer (MCF7), and lung adenocarcinoma (A549) cell lines. nih.gov One 1,3,4-oxadiazole compound (compound 5) showed IC50 values of 35.1, 34.4, 37.9, 14.2, 30.9, and 18.3 µM across these cell lines, respectively. nih.gov Another study identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a novel class of tubulin inhibitors with antiproliferative activity in the DU-145 prostate cancer cell line, with the most active compound showing a GI50 of 120 nM. nih.gov

The selectivity of antiproliferative agents is a critical factor in drug development. In the studies of 1,2,4-oxadiazole derivatives, some compounds have exhibited a degree of selectivity. The ferulic and caffeic acid-based oxadiazole hybrids mentioned above were noted to be non-toxic to healthy human mesenchymal stem cells, suggesting a potential therapeutic window. nih.gov The development of Sirt2 inhibitors based on a 1,2,4-oxadiazole scaffold also highlights the potential for designing targeted therapies. nih.gov

Despite the broad investigation of the 1,2,4-oxadiazole class, specific data regarding the antiproliferative activity and selectivity of this compound in cancer cell lines is not documented in the accessible literature.

Antioxidant Activity Investigations (e.g., in vitro radical scavenging assays)

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The 1,3,4-oxadiazole scaffold, an isomer of 1,2,4-oxadiazole, has been incorporated into molecules designed to have antioxidant properties, often by attaching a known antioxidant moiety like a hindered phenol (B47542).

A study on new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol (B90309) groups evaluated their antioxidant capabilities using 2,2-diphenyl-1-picrylhydrazide (DPPH) and ferric reducing antioxidant power (FRAP) assays. nih.govmdpi.com Certain compounds in this series exhibited significant free-radical scavenging ability in both tests. nih.gov Another investigation into 2-amino-5-R-1,3,4-oxadiazoles with hindered phenol fragments found their antioxidant activity to be higher than that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol (BHT). mdpi.com

These studies indicate that the oxadiazole ring can be a component of effective antioxidant compounds. However, specific in vitro radical scavenging data for this compound is not available in the reviewed scientific reports.

Applications of 1,2,4 Oxadiazole Derivatives in Advanced Materials Science

Development of Energetic Materials

The quest for novel energetic materials with superior performance and enhanced safety profiles has led researchers to explore nitrogen-rich heterocyclic compounds, with 1,2,4-oxadiazoles showing considerable promise. nwpu.edu.cn The incorporation of the 1,2,4-oxadiazole (B8745197) scaffold into molecular structures can contribute to high heats of formation, good density, and acceptable thermal stability. bohrium.com

The synthesis of energetic materials based on the 1,2,4-oxadiazole framework often involves the introduction of explosophoric groups such as nitro (-NO2), nitramino (-NHNO2), and nitrate (B79036) ester (-ONO2) moieties. nih.govfrontiersin.org A common strategy involves the cyclization, oxidation, hydrolysis, and nitration of precursors to yield a family of energetic compounds. nih.govfrontiersin.org For instance, a series of energetic nitrate esters have been synthesized by connecting nitrate ester groups to a backbone combining 1,2,4-oxadiazole and 1,2,5-oxadiazole rings. nih.govfrontiersin.org

Researchers have successfully synthesized a range of 1,2,4-oxadiazole-derived energetic compounds using versatile starting materials like 1,2,4-oxadiazole-3-chloroxime. nwpu.edu.cn The resulting compounds are thoroughly characterized using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm their molecular structures. nwpu.edu.cn Single-crystal X-ray diffraction is also employed to determine the precise three-dimensional arrangement of atoms in the crystalline state. nwpu.edu.cn

Furthermore, the combination of 1,2,4-oxadiazole with other nitrogen-rich heterocycles like furazan (B8792606) (1,2,5-oxadiazole) has proven to be an effective approach for creating high-performance energetic materials. bohrium.com This combination can lead to compounds with high density and good detonation performance. bohrium.com

The performance of newly synthesized energetic materials is evaluated through both theoretical calculations and experimental measurements. Key performance indicators include detonation velocity (vD) and detonation pressure (P), which are often calculated using specialized software like EXPLO 5. nih.gov

Several 1,2,4-oxadiazole-based compounds have demonstrated promising energetic properties. For example, a dinitromethyl-functionalized derivative exhibited a high density of 2.13 g/cm³, a detonation velocity of 8424 m/s, and a detonation pressure of 32.7 GPa, suggesting its potential as a primary explosive. acs.org Another study reported a hydrazinium (B103819) salt with a density of 1.821 g/cm³, a detonation velocity of 8,822 m/s, and a detonation pressure of 35.2 GPa, which is slightly better than the performance of RDX. nih.gov

The introduction of different functional groups allows for the tuning of properties. For instance, N-hydroxytetrazole-containing compounds have shown good detonation performance (8008–8404 m/s; 24.0–27.0 GPa) coupled with low mechanical sensitivity. acs.org An azo-bridged compound displayed a detonation velocity of 8519 m/s and a detonation pressure of 29.5 GPa. acs.org

Compound TypeDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
Dinitromethyl-functionalized 1,2,4-oxadiazole2.13842432.7 acs.org
Hydrazinium salt of a 1,2,4-oxadiazole derivative1.821882235.2 nih.gov
N-hydroxytetrazole-containing 1,2,4-oxadiazoleNot specified8008–840424.0–27.0 acs.org
Azo-bridged 1,2,4-oxadiazoleNot specified851929.5 acs.org
Bis(1,2,4-oxadiazole)bis(methylene) dinitrate1.8328180Not specified frontiersin.org

Optoelectronic Applications

The inherent electronic properties of the 1,2,4-oxadiazole ring, such as its electron-accepting nature, make it a valuable component in the design of materials for optoelectronic devices. researchgate.net These materials are finding applications in organic light-emitting diodes (OLEDs) and solar cells. nih.govresearchgate.net

Computational studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to predict the electronic and photophysical properties of oxadiazole-based compounds. tandfonline.com These studies calculate parameters such as HOMO-LUMO gaps, reorganization energies, and injection barriers to assess their potential as charge transport materials. tandfonline.com The absorption and fluorescence transitions in these molecules primarily involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.com

The design of oxadiazole derivatives with specific electronic properties is crucial for their function in optoelectronic devices. For example, some designed fluorophores with high Stokes shift values could be utilized in the light-emission layers of OLEDs. tandfonline.com The electron-accepting character of the 1,2,4-oxadiazole moiety can be combined with electron-donating groups to create molecules with tailored electronic properties. researchgate.net

1,2,4-oxadiazole derivatives have been investigated for their use in OLEDs and organic solar cells. nih.govresearchgate.net In OLEDs, these materials can function as electron transporters or as part of the emissive layer. acs.orgrsc.org Their high photoluminescence quantum yield is a beneficial characteristic for such applications. nih.gov

In the context of solar cells, polymers containing the 1,2,4-oxadiazole moiety in their main chain have been synthesized and studied. researchgate.net These polymers have shown high thermal stability and suitable energy levels for use in bulk heterojunction (BHJ) solar cells. researchgate.net For instance, a BHJ solar cell fabricated with a 1,2,4-oxadiazole-based polymer as the donor and a fullerene derivative (PC71BM) as the acceptor achieved a power conversion efficiency of 1.33%. researchgate.net

Polymer and Macromolecule Modification

The versatility of the 1,2,4-oxadiazole ring extends to the field of polymer chemistry, where it can be incorporated into polymer backbones to impart specific properties. mdpi.comrsc.org The synthesis of π-conjugated polymers containing a degradable 1,2,4-oxadiazole linker has been reported. rsc.org This linker is stable under acidic and basic conditions and is also thermally stable. rsc.org The degradation of these polymers can be achieved through a two-step process of reduction followed by acid hydrolysis. rsc.org

These functional polymers exhibit photoluminescence, with quantum yields reaching up to 0.40. rsc.org The ability to introduce a degradable linker into a conjugated polymer opens up possibilities for applications where controlled degradation is desirable. The 1,2,4-oxadiazole moiety's stability and reactivity make it a valuable tool for modifying the properties of polymers and macromolecules. mdpi.com

Future Directions and Emerging Research Avenues for 2 5 Tert Butyl 1,2,4 Oxadiazol 3 Yl Ethanamine and Its Derivatives

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles traditionally relies on the cyclization of O-acylamidoximes, which are typically formed from the reaction of amidoximes with activated carboxylic acid derivatives. rjptonline.orgresearchgate.netchim.it While effective, these methods can require harsh conditions or multiple steps. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies.

One of the most promising emerging techniques is mechanochemistry , which involves solid-state reactions induced by mechanical energy like grinding or milling. nih.gov This approach offers significant advantages, including increased reaction rates, high yields, and the absence or minimal use of solvents, aligning with the principles of green chemistry. organic-chemistry.org Although no specific applications to 1,2,4-oxadiazole (B8745197) synthesis have been published, its potential for environmentally friendly production is a key area for future investigation. nih.gov

Other modern approaches that warrant further development include:

Catalytic innovations: The use of novel catalysts, such as metal-free options like graphene oxide, can offer dual functionality as both an oxidizing agent and a solid acid catalyst, providing mild reaction conditions. nih.gov

Flow chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, safety, and scalability for the synthesis of 1,2,4-oxadiazole derivatives.

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for key synthetic steps. organic-chemistry.org

The development of these methodologies will be crucial for creating diverse libraries of 2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine derivatives for biological screening.

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry is an indispensable tool in modern drug discovery for predicting the biological activity of novel compounds and understanding their interactions with molecular targets. For 1,2,4-oxadiazole derivatives, techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics simulations have been successfully employed to elucidate structure-function relationships. nih.govmdpi.comresearchgate.net

Future research avenues in this area include:

Machine Learning and AI: Implementing artificial intelligence algorithms to analyze large datasets of 1,2,4-oxadiazole derivatives can identify complex patterns and predict the biological activity of new virtual compounds with greater accuracy. This can accelerate the discovery of potent and selective molecules.

Pharmacophore Modeling and Virtual Screening: Developing robust pharmacophore models based on known active 1,2,4-oxadiazole compounds can guide the virtual screening of large chemical libraries to identify novel hits with desired biological profiles.

ADME/Tox Prediction: Advanced computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase. rsc.org This helps in prioritizing compounds with favorable drug-like properties and reducing late-stage failures. For instance, in silico predictions for some 1,2,4-oxadiazole derivatives have suggested high oral absorption and good bioavailability. mdpi.com

These computational approaches will be vital for the rational design of novel this compound derivatives with optimized potency, selectivity, and pharmacokinetic profiles.

Exploration of New Biological Targets and Molecular Pathways

The 1,2,4-oxadiazole scaffold has been associated with a diverse range of biological activities, targeting numerous proteins and pathways. nih.govresearchgate.net Derivatives have shown promise as anticancer, anti-inflammatory, antidiabetic, neuroprotective, and antimicrobial agents. researchgate.net

Table 1: Selected Biological Targets of 1,2,4-Oxadiazole Derivatives

Target/Pathway Therapeutic Area Example Compounds/Derivatives Reference(s)
Epidermal Growth Factor Receptor (EGFR) Anticancer 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles frontiersin.orgnih.govrsc.org
BRAFV600E Kinase Anticancer 1,2,4-oxadiazole/quinazoline-4-one hybrids frontiersin.org
Tubulin Anticancer 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives nih.gov
Nrf2/ARE Pathway Anti-inflammatory 1,2,4-oxadiazole-based Nrf2 activators nih.gov
Acetylcholinesterase (AChE) Alzheimer's Disease 1,2,4-oxadiazole-based derivatives rsc.org
Monoamine Oxidase-B (MAO-B) Neurodegenerative Diseases 1,2,4-oxadiazole/2-imidazoline hybrids mdpi.com

Future research should focus on screening this compound and its newly synthesized analogues against a broader range of biological targets. Unexplored areas that hold significant potential include:

Epigenetic Targets: Investigating the inhibitory potential against enzymes like histone deacetylases (HDACs) or methyltransferases, which are crucial in cancer and other diseases.

Ion Channels: Exploring the modulation of various ion channels involved in neurological disorders, cardiovascular diseases, and pain.

Protein-Protein Interactions: Designing derivatives that can disrupt key protein-protein interactions implicated in various disease pathways, which are often considered challenging targets.

Orphan Receptors: Screening against G-protein coupled receptors (GPCRs) whose endogenous ligands and functions are not yet fully understood could uncover novel therapeutic applications.

Integration of 1,2,4-Oxadiazoles in Hybrid Molecular Architectures

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach to develop multi-target agents or to enhance the activity of known drugs. nih.gov The 1,2,4-oxadiazole ring has been successfully integrated into various hybrid structures, leading to compounds with potent biological activities. nih.govfrontiersin.orgnih.gov

Examples of successful hybrid architectures include linking the 1,2,4-oxadiazole core with other heterocyclic systems such as:

Quinazoline frontiersin.orgnih.gov

Imidazole nih.govnih.gov

Benzimidazole nih.gov

1,3,4-Oxadiazole (B1194373) nih.gov

Piperazine nih.gov

Future work should explore the synthesis of novel hybrids based on the this compound scaffold. By strategically combining this core with other known pharmacophores, it may be possible to design multi-target ligands for complex diseases like cancer or neurodegenerative disorders. frontiersin.org For example, combining the scaffold with a known kinase inhibitor fragment could yield a dual-target anticancer agent. frontiersin.org This approach could lead to improved efficacy and a reduced likelihood of drug resistance.

Investigation into Unexplored Environmental or Catalytic Applications

Beyond their well-documented roles in medicinal chemistry, 1,2,4-oxadiazole derivatives possess physicochemical properties that make them suitable for applications in materials science and other fields. lifechemicals.com Their inherent chemical and thermal stability is a key attribute. mdpi.com

Emerging and unexplored applications for this compound and its derivatives include:

Energetic Materials: The combination of 1,2,4-oxadiazole and 1,2,5-oxadiazole moieties has been shown to generate high-density, high-performance energetic materials with good thermal stability. bit.edu.cn The high nitrogen content and oxygen balance of such structures are favorable for these applications.

Materials Science: 1,2,4-oxadiazoles have been utilized as subunits in the creation of liquid crystals and luminescent materials. nih.govlifechemicals.com The specific properties of the tert-butyl and ethanamine substituents could be leveraged to design novel materials with unique optical or self-assembling properties.

Agrochemicals: Some heterocyclic compounds, including 1,2,4-oxadiazoles, have shown potential as pesticides, fungicides, or herbicides. researchgate.net Screening derivatives for activity against agricultural pests and pathogens could open a new avenue of research.

Catalysis: As previously mentioned, some heterocyclic structures can serve as catalysts. nih.gov Investigating the potential of metal complexes of this compound derivatives to catalyze organic reactions is an area ripe for exploration.

These non-medical applications represent a significant opportunity to expand the utility of the 1,2,4-oxadiazole chemical space.

Q & A

Q. Q1. What synthetic routes are commonly employed to prepare 2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine?

The synthesis typically involves cyclization reactions to form the 1,2,4-oxadiazole ring. For example, analogous oxadiazole derivatives are synthesized via refluxing precursors like hydroxylamine derivatives with carbonyl-containing compounds in the presence of triethylamine . Key steps include:

  • Cyclization : Reacting tert-butyl-substituted precursors (e.g., amidoximes) with activated carboxylic acid derivatives.
  • Purification : Recrystallization using solvents like pet-ether or ethanol to isolate the product .
  • Functionalization : Introducing the ethanamine moiety via nucleophilic substitution or reductive amination, depending on the starting material .

Q. Q2. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm the tert-butyl group (δ ~1.3 ppm in 1H^1H NMR) and oxadiazole ring protons.
  • Mass Spectrometry (MS) : For molecular ion validation (e.g., [M+H]+ peaks).
  • X-ray Crystallography : To resolve ambiguities in stereochemistry or regiochemistry, leveraging programs like SHELXL for refinement .

Advanced Synthetic Optimization

Q. Q3. How can reaction conditions be optimized to improve oxadiazole ring formation?

  • Catalyst Screening : Test bases like triethylamine vs. DBU for cyclization efficiency .
  • Temperature Control : Refluxing in aprotic solvents (e.g., THF or DMF) at 80–100°C to accelerate ring closure while minimizing side reactions.
  • Real-Time Monitoring : Use TLC or HPLC to track reaction progress and identify intermediates .

Q. Q4. What strategies mitigate impurities during ethanamine side-chain introduction?

  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic deprotection (e.g., TFA) .
  • Column Chromatography : Employ gradient elution with silica gel to separate amine-containing products from unreacted precursors .

Pharmacological and Biological Activity

Q. Q5. What biological targets are associated with this compound?

Structural analogs (e.g., L-694,247) act as serotonin receptor ligands, suggesting potential activity at 5-HT receptors. The ethanamine moiety may enhance binding to G protein-coupled receptors (GPCRs) .

Q. Q6. How can structure-activity relationship (SAR) studies be designed for analogs?

  • Substituent Variation : Modify the tert-butyl group to smaller/larger alkyl chains to assess steric effects on receptor binding .
  • Bioisosteric Replacement : Replace the oxadiazole ring with triazoles or thiadiazoles to evaluate heterocycle-specific activity .
  • In Silico Docking : Use molecular modeling to predict interactions with serotonin receptor subtypes (e.g., 5-HT1A_{1A}) .

Safety and Handling

Q. Q7. What safety precautions are essential during laboratory handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
  • First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Q. Q8. How should reactive intermediates (e.g., chloroacetyl derivatives) be managed?

  • Quenching : Neutralize reactive species (e.g., excess chloroacetyl chloride) with ice-cold sodium bicarbonate .
  • Waste Segregation : Separate halogenated byproducts for specialized disposal to avoid environmental contamination .

Data Interpretation and Conflict Resolution

Q. Q. Q9. How can contradictory bioassay results (e.g., variable IC50_{50} values) be addressed?

  • Purity Verification : Reanalyze the compound via HPLC to rule out impurities (>95% purity required) .
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines to reduce variability .
  • Control Experiments : Include known agonists/antagonists (e.g., GR 127935 for 5-HT receptors) as benchmarks .

Q. Q10. What methods resolve crystallographic ambiguities in the oxadiazole ring?

  • High-Resolution Data : Collect diffraction data at synchrotron facilities to improve resolution (<1.0 Å).
  • Twinned Data Refinement : Use SHELXL’s twin refinement tools for challenging crystals .

Stability and Storage

Q. Q11. What are the optimal storage conditions for this compound?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the oxadiazole ring.
  • Desiccants : Include silica gel packs to mitigate moisture-induced degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine
Reactant of Route 2
2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.